Clebopride - 55905-53-8

Clebopride

Catalog Number: EVT-265431
CAS Number: 55905-53-8
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clebopride is a substituted benzamide compound classified as a dopamine antagonist. [] It exhibits high affinity for dopamine D2 receptors, particularly in the brain. [, , , , ] This selective binding affinity makes Clebopride a valuable tool in studying the role of dopamine D2 receptors in various physiological and pathological processes. [, , , , ]

Azidoclebopride

Compound Description: Azidoclebopride is a derivative of clebopride synthesized as a potential photoaffinity ligand for dopamine D2 receptors. It exhibits a weaker binding affinity for D2 receptors (Kd = 21 nM) compared to clebopride (Kd = 1.5 nM) []. Upon exposure to ultraviolet light, azidoclebopride irreversibly inactivates D2 receptors, demonstrating its potential as a tool for studying these receptors [].

Relevance: Azidoclebopride's structural similarity to clebopride, with the addition of a photoreactive azide group, makes it a valuable tool for investigating clebopride's binding site and mechanism of action at dopamine D2 receptors [].

N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide

Compound Description: This compound is a major metabolite of clebopride identified in various species, including rats, rabbits, dogs, and humans []. It arises from the N-debenzylation of clebopride, suggesting a metabolic pathway for clebopride's breakdown in vivo [, ].

Relevance: As a major metabolite of clebopride, this compound offers insights into the drug's metabolic fate. Determining its pharmacological activity could clarify whether it contributes to clebopride's overall effects or represents an inactive byproduct [, ].

N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide

Compound Description: This compound is another major metabolite of clebopride found in multiple species []. It is formed through oxidative metabolism of the piperidine ring in clebopride [].

Relevance: This metabolite sheds light on clebopride's metabolic pathways and the potential for metabolic transformations on the piperidine ring []. Further research on its pharmacological profile may provide insights into its potential activity or inactivity.

N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide

Compound Description: This compound is a tentatively identified metabolite of clebopride, characterized by its unusual stability as a carbinolamine [].

Relevance: The identification of this metabolite contributes to understanding the metabolic pathways of clebopride, particularly the potential for carbinolamine formation. Its stability might indicate a longer half-life compared to other metabolites and a potential role in clebopride's pharmacological effects [].

2-methoxy-4-amino-5-chlorobenzoic acid

Compound Description: This compound is a clebopride metabolite detected in dogs, resulting from the hydrolysis of the amide bond in clebopride [].

Relevance: The presence of this metabolite in dogs suggests potential species differences in clebopride metabolism and highlights the amide bond as a site for metabolic cleavage [].

Clebopride N4-glucuronide

Compound Description: This conjugate metabolite forms through the addition of glucuronic acid to clebopride, primarily observed in rabbits [].

Relevance: The presence of clebopride N4-glucuronide as a metabolite in rabbits suggests species-dependent differences in clebopride's metabolic pathways involving glucuronidation [].

Domperidone

Compound Description: Domperidone is a dopamine D2 receptor antagonist, primarily used to alleviate nausea and vomiting [, , ]. In studies exploring clebopride's mechanism of action, domperidone often serves as a comparative agent due to its established D2 receptor blocking activity [, , ].

Relevance: Comparing the pharmacological effects of clebopride and domperidone aids in dissecting the contribution of D2 receptor antagonism to clebopride's actions. Their similar profiles strengthen the hypothesis that clebopride exerts its therapeutic effects, at least partially, through D2 receptor blockade [, , ].

Yohimbine

Compound Description: Yohimbine is a selective α2-adrenoceptor antagonist used in research to investigate the role of α2-adrenoceptors in various physiological processes [].

Relevance: Studies investigating clebopride's mechanism of action utilize yohimbine to differentiate between the contributions of D2 receptor blockade and α2-adrenoceptor antagonism to its effects []. Specifically, yohimbine helps determine whether clebopride's influence on gastrointestinal motility is solely attributable to D2 receptor antagonism or a combined action on both receptors [].

Metoclopramide

Compound Description: Metoclopramide is a substituted benzamide drug known for its antiemetic and gastroprokinetic properties [, , , , , ]. It acts as both a dopamine antagonist and a stimulator of the cholinergic system in the gastrointestinal tract [].

Relevance: Metoclopramide is frequently compared to clebopride in clinical settings to assess their relative efficacy and tolerability in treating similar conditions like nausea, vomiting, and dyspepsia [, , , , , ]. This comparison helps clinicians understand the potential advantages and disadvantages of using clebopride over a more established drug like metoclopramide.

Sulpiride

Compound Description: Sulpiride belongs to the substituted benzamide class of drugs, acting as a selective dopamine D2 receptor antagonist [, , ].

Relevance: Sulpiride serves as a pharmacological tool in studies investigating the role of D2 receptors in clebopride's mechanism of action [, , ]. By comparing their effects, researchers can determine if clebopride's actions are primarily mediated through D2 receptor antagonism or involve additional mechanisms.

Cisapride

Compound Description: Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility []. It acts primarily by enhancing the release of acetylcholine in the enteric nervous system [].

Relevance: Cisapride serves as a comparator drug in clinical trials assessing the efficacy and safety of clebopride in treating functional dyspepsia []. This comparison helps determine clebopride's therapeutic potential compared to existing treatment options for gastrointestinal disorders.

Relevance: YM 09151‐2, as a potent and selective D2 antagonist, serves as a benchmark compound in studies evaluating clebopride's selectivity for dopamine receptors. Comparing their binding profiles and pharmacological effects elucidates the extent to which clebopride might interact with D1 receptors or other neurotransmitter systems [, ].

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic drug with potent dopamine D2 receptor blocking activity [, ]. It is widely used in the treatment of schizophrenia and other psychotic disorders.

Relevance: Haloperidol, with its well-established D2 receptor antagonism, serves as a reference compound in studies investigating the binding affinity and selectivity of clebopride for dopamine receptors [, ]. Comparing their pharmacological profiles allows researchers to understand better how clebopride's actions relate to those of a known potent D2 antagonist.

Raclopride

Compound Description: Raclopride is a substituted benzamide drug with high selectivity and affinity for dopamine D2 receptors [, ]. It is widely used as a research tool and a therapeutic agent in the treatment of schizophrenia.

Relevance: Raclopride is a key comparator to clebopride in studies investigating the selectivity and potency of D2 receptor antagonism [, ]. Comparing their binding affinities, pharmacological profiles, and potential for off-target effects provides valuable insights into the potential advantages or limitations of using clebopride over other D2 antagonists like raclopride.

Desbenzyl Clebopride

Compound Description: Desbenzyl clebopride is a clebopride metabolite produced by enzymatic removal of the benzyl group [].

Relevance: Studying desbenzyl clebopride helps clarify the contribution of the benzyl group to clebopride's pharmacological activity and metabolic fate []. Understanding the properties of desbenzyl clebopride is crucial for predicting potential drug-drug interactions and metabolic pathways of clebopride in different species.

Overview

Clebopride is a pharmaceutical compound primarily recognized for its antiemetic and prokinetic properties, making it valuable in treating functional gastrointestinal disorders. It is classified as a dopamine D2 receptor antagonist, which enables it to alleviate symptoms such as nausea and vomiting, particularly in patients undergoing chemotherapy or experiencing gastrointestinal dysmotility. The compound is part of the n-benzylpiperidine class, which shares structural similarities with other dopamine antagonists like metoclopramide and domperidone.

Source and Classification

Clebopride was first introduced in the 1980s and has been utilized in various therapeutic contexts. Its classification as a dopamine antagonist allows it to interact with multiple receptor subtypes, notably D2, D3, and D4 receptors. This interaction is crucial for its pharmacological effects on the gastrointestinal system, enhancing gut motility and reducing nausea.

Chemical Classification

  • Class: n-benzylpiperidines
  • Mechanism: Dopamine D2 receptor antagonist
  • Common Uses: Treatment of nausea, vomiting, gastroparesis, and chronic constipation.
Synthesis Analysis

The synthesis of clebopride involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available piperidine derivatives.
  2. Formation of Key Intermediates: Various chemical transformations such as alkylation or acylation are employed to construct the benzylpiperidine framework.
  3. Final Coupling Reaction: The final step usually involves coupling a piperidine derivative with a suitable benzyl group to form clebopride.

Technical details regarding specific reagents and conditions are often proprietary but can include standard organic synthesis techniques such as refluxing in solvents or using catalysts to facilitate reactions.

Molecular Structure Analysis

Clebopride has a complex molecular structure characterized by its piperidine ring conjugated to a benzyl group. The molecular formula is C17H22ClN3OC_{17}H_{22}ClN_{3}O, with a molecular weight of approximately 319.82 g/mol.

Structural Data

  • Molecular Formula: C17H22ClN3OC_{17}H_{22}ClN_{3}O
  • Molecular Weight: 319.82 g/mol
  • Structural Features:
    • Piperidine ring
    • Benzyl group
    • Chlorine substituent
Chemical Reactions Analysis

Clebopride undergoes various chemical reactions that can be studied for its pharmacological properties:

  1. Receptor Binding: Clebopride's primary reaction involves binding to dopamine receptors in the gastrointestinal tract, inhibiting their activity.
  2. Metabolism: In vivo studies indicate that clebopride is metabolized primarily in the liver, leading to various metabolites that may also exhibit pharmacological activity.
  3. Analytical Methods: Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to quantify clebopride in biological samples, highlighting its stability and degradation pathways.
Mechanism of Action

Clebopride acts mainly through its antagonistic effects on dopamine D2 receptors located in both the central nervous system and the gastrointestinal tract. The mechanism can be summarized as follows:

  1. Dopamine Receptor Antagonism: By blocking D2 receptors, clebopride reduces the inhibitory effect of dopamine on gastrointestinal motility.
  2. Enhanced Gastric Motility: This antagonism leads to increased gastric emptying and improved intestinal transit times.
  3. Antiemetic Effect: Clebopride also exerts an antiemetic effect by acting on the area postrema in the brainstem, which is critical for nausea and vomiting responses.

Data Supporting Mechanism

  • Studies have demonstrated that clebopride effectively enhances gastric motility in animal models.
  • Clinical trials have shown significant reductions in chemotherapy-induced nausea when administered alongside antiemetic regimens.
Physical and Chemical Properties Analysis

Clebopride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • Melting Point: Approximately 150-155 °C.
  • pH Range for Solutions: Typically between 4-7 for optimal stability.
Applications

Clebopride has several scientific applications beyond its clinical use:

  1. Research on Gastrointestinal Disorders: It is used to study mechanisms underlying conditions like gastroparesis and chronic constipation by evaluating its effects on gut motility.
  2. Neuropharmacological Studies: Researchers utilize clebopride to investigate the role of dopamine signaling in nausea, vomiting, and neurodegenerative diseases.
  3. Pharmacokinetic Studies: Its pharmacokinetic profile is analyzed using various analytical methods to understand absorption, distribution, metabolism, and excretion.

Properties

CAS Number

55905-53-8

Product Name

Clebopride

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25)

InChI Key

BVPWJMCABCPUQY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N

Solubility

Soluble in DMSO

Synonyms

clebopride
clebopride fumarate (1:1)
clebopride maleate
clebopride maleate (1:1)
clebopride mono-hydrochloride
cleboril
N-1-benzyl-4 piperidil-3-methoxy-4-amino-5-chlorobenzamide

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.